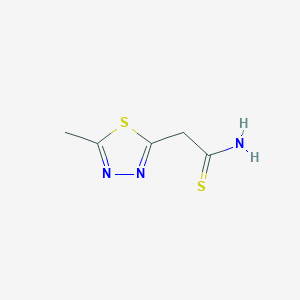

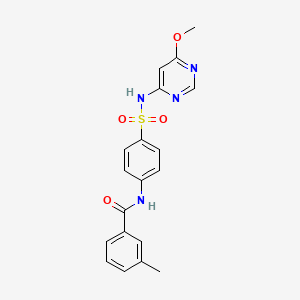

![molecular formula C15H16N2O5S B2732327 N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 305374-52-1](/img/structure/B2732327.png)

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

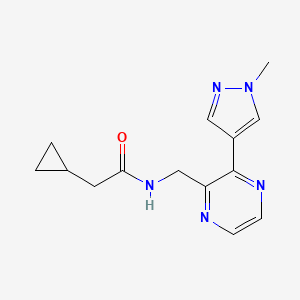

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as BHOB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BHOB is a sulfonamide derivative of indole, and its unique chemical structure has led to its investigation as a potential therapeutic agent, as well as a tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Protein Binding Studies

One application involves using fluorescent probes, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, for studying the binding of compounds to proteins like bovine serum albumin. This approach allows for the sensitive and rapid determination of binding characteristics, which is crucial for understanding drug-protein interactions and the development of pharmaceutical compounds (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Drug Design and Synthesis

Sulfonamides, including those related to N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are explored for constructing privileged scaffolds like dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides. These scaffolds are significant in drug design, providing a new chemical space for the development of therapeutic agents (A. Sapegin, V. Panova, E. Reutskaya, A. V. Smirnov, M. Krasavin, 2016).

Antioxidant Activity

Research on sulfone/sulfonamide-linked bis compounds, including bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), reveals their potential as antioxidant agents. This insight is crucial for the development of new antioxidants, which can mitigate oxidative stress and related diseases (A. Padmaja, Devanaboina Pedamalakondaiah, G. Sravya, G. M. Reddy, Malaka Venkateshwarulu Jyothi Kumar, 2014).

Membrane Technology

The creation of highly hydrophilic and fouling-resistant membranes through the cross-linking of sulfonated polyethersulfone with polyethylene glycol demonstrates the material science application of sulfonamides. These membranes show improved water permeability and antifouling properties, important for water treatment and purification processes (B. Tripathi, N. Dubey, M. Stamm, 2014).

Antimicrobial and Antiproliferative Agents

Sulfonamides, structurally related to N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, have been shown to possess cytotoxic activity against various cancer cell lines, highlighting their potential in developing new chemotherapeutic agents. Their ability to inhibit specific enzymes like carbonic anhydrase IX is leveraged in targeting tumor-associated isozymes, offering a pathway for the treatment of cancers (S. Morsy, A. Badawi, Alessandro Cecchi, A. Scozzafava, C. Supuran, 2009).

Propiedades

IUPAC Name |

N,N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c18-8-6-17(7-9-19)23(21,22)13-5-4-12-14-10(13)2-1-3-11(14)15(20)16-12/h1-5,18-19H,6-9H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKNZBYYTZFNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

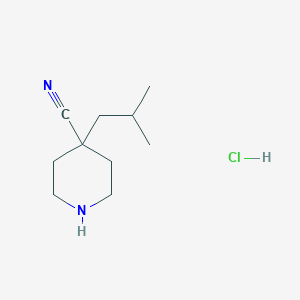

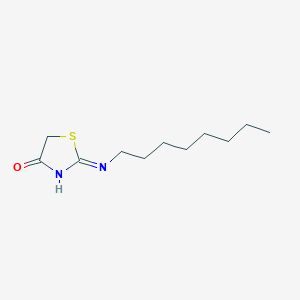

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

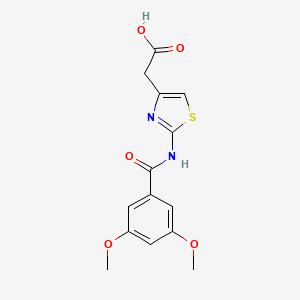

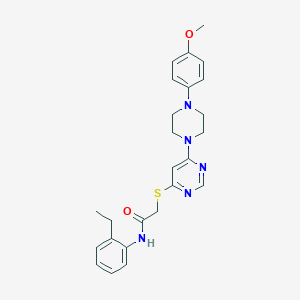

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

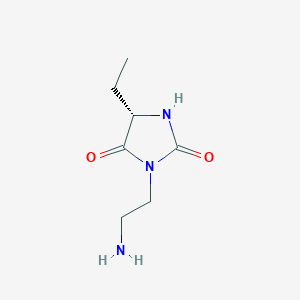

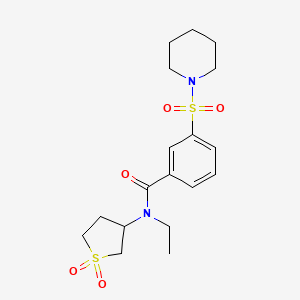

![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)

![1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2732265.png)